molecular formula C10H15NO B148747 6-Oxo-3-prop-1-en-2-ylheptanenitrile CAS No. 131447-88-6

6-Oxo-3-prop-1-en-2-ylheptanenitrile

Cat. No.: B148747
CAS No.: 131447-88-6
M. Wt: 165.23 g/mol
InChI Key: DTWKKDUYCIPQFZ-UHFFFAOYSA-N
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Description

6-Oxo-3-prop-1-en-2-ylheptanenitrile is an organic compound with the molecular formula C10H15NO It is characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-3-prop-1-en-2-ylheptanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-prop-1-en-2-ylheptanenitrile and an oxidizing agent.

    Oxidation Reaction: The key step in the synthesis is the oxidation of 3-prop-1-en-2-ylheptanenitrile to introduce the ketone group. Common oxidizing agents used in this reaction include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-3-prop-1-en-2-ylheptanenitrile can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the ketone group to a carboxylic acid group.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Ammonia (NH3) or primary amines (R-NH2) under mild heating.

Major Products Formed

    Oxidation: 6-Oxo-3-prop-1-en-2-ylheptanoic acid.

    Reduction: 6-Hydroxy-3-prop-1-en-2-ylheptanenitrile.

    Substitution: 6-Oxo-3-prop-1-en-2-ylheptanamide.

Scientific Research Applications

6-Oxo-3-prop-1-en-2-ylheptanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Oxo-3-prop-1-en-2-ylheptanenitrile involves its interaction with specific molecular targets. The ketone and nitrile groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Oxo-3-prop-1-en-2-ylhexanenitrile: Similar structure but with a shorter carbon chain.

    6-Oxo-3-prop-1-en-2-ylheptanoic acid: Oxidized form with a carboxylic acid group.

    6-Hydroxy-3-prop-1-en-2-ylheptanenitrile: Reduced form with an alcohol group.

Uniqueness

6-Oxo-3-prop-1-en-2-ylheptanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial processes.

Properties

IUPAC Name

6-oxo-3-prop-1-en-2-ylheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(2)10(6-7-11)5-4-9(3)12/h10H,1,4-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWKKDUYCIPQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CCC(=O)C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369221
Record name 4-methyl-3-(3-oxobutyl)pent-4-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131447-88-6
Record name 4-methyl-3-(3-oxobutyl)pent-4-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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